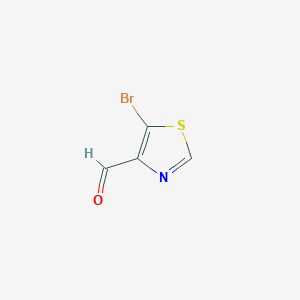![molecular formula C9H14N2O B6227591 (2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol CAS No. 1604325-14-5](/img/no-structure.png)
(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol, also known as (2R)-2-{[(pyridin-4-yl)methyl]amino}propan-1-ol, is an organic compound that has been studied for its potential medicinal properties. It is a chiral, bicyclic secondary amine that is found in various plants and animals, and is a component of many pharmaceuticals. It has been studied for its possible applications in the treatment of various diseases, including cancer, and its potential as an anti-inflammatory agent.
科学研究应用
(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol has been studied for its potential medicinal applications. It has been studied for its potential as an anti-inflammatory agent, and has been shown to have anti-tumor properties in some studies. In addition, it has been studied for its potential to inhibit the growth of certain types of bacteria, and for its potential to reduce the toxicity of certain drugs. It has also been studied for its potential to reduce the risk of cardiovascular disease.
作用机制
The exact mechanism of action of (2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol is not yet fully understood. However, it is believed to act by binding to certain proteins and enzymes in the body, and by altering their activity. For example, it has been shown to inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, such as prostaglandins. In addition, it has been shown to inhibit the activity of certain transcription factors, which are proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in the synthesis of inflammatory mediators, such as prostaglandins. In addition, it has been shown to reduce the activity of certain transcription factors, which are proteins involved in the regulation of gene expression. It has also been shown to reduce the activity of certain proteins involved in the regulation of cell growth and differentiation.
实验室实验的优点和局限性
One of the advantages of using (2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol in lab experiments is that it is a relatively stable compound, and can be stored at room temperature for extended periods of time. In addition, it is relatively non-toxic, and can be used in a variety of laboratory settings. However, it is important to note that this compound can interact with other chemicals, and care should be taken to avoid contamination of the sample.
未来方向
Given the potential medicinal applications of (2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol, there are many possible future directions for research. One potential direction is to further explore its potential as an anti-inflammatory agent and its potential to inhibit the growth of certain types of bacteria. In addition, further research could be conducted into its potential to reduce the toxicity of certain drugs, and its potential to reduce the risk of cardiovascular disease. Finally, further research could be conducted into its potential to be used as a therapeutic agent for the treatment of various diseases, such as cancer.
合成方法
(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol can be synthesized in a variety of ways, including through the reaction of a pyridine derivative with an amine. The reaction is typically carried out in the presence of a base, such as pyridine, to promote the formation of the desired product. The reaction can be carried out either in solution or in the gas phase, depending on the desired reaction conditions. In addition, the reaction can be catalyzed by various metal catalysts, such as palladium, to increase the efficiency of the reaction.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol involves the conversion of pyridine to the corresponding aldehyde, followed by reductive amination with propan-2-olamine to yield the final product.", "Starting Materials": [ "Pyridine", "Sodium borohydride", "Propan-2-olamine", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Pyridine is first oxidized to pyridine-4-carboxaldehyde using a suitable oxidizing agent such as potassium permanganate or chromium trioxide in the presence of sulfuric acid.", "The resulting aldehyde is then reacted with propan-2-olamine in the presence of hydrochloric acid to form the corresponding imine.", "The imine is reduced to the amine using sodium borohydride as the reducing agent.", "The final product is obtained by treating the amine with sodium hydroxide in ethanol to yield (2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol." ] } | |
CAS 编号 |
1604325-14-5 |
分子式 |
C9H14N2O |
分子量 |
166.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



